![molecular formula C18H26O3 B14175365 3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylheptane-2,6-dione CAS No. 917985-11-6](/img/structure/B14175365.png)
3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylheptane-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylheptane-2,6-dione is a complex organic compound with a unique structure that includes an ethoxy group, a phenylethyl group, and a heptane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylheptane-2,6-dione typically involves multiple steps, including the formation of the heptane backbone, the introduction of the ethoxy and phenylethyl groups, and the formation of the diketone structure. Common synthetic routes may involve:
Formation of the Heptane Backbone: This can be achieved through various methods, including the use of Grignard reagents or organolithium compounds to form the carbon-carbon bonds.
Introduction of the Ethoxy Group: This step may involve the use of ethylating agents such as ethyl iodide or ethyl bromide in the presence of a base.
Introduction of the Phenylethyl Group: This can be done through Friedel-Crafts alkylation using phenylethyl chloride and a Lewis acid catalyst.
Formation of the Diketone Structure: This step may involve the oxidation of the corresponding alcohol or the use of diketone precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylheptane-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the diketone structure to alcohols or alkanes.
Substitution: The ethoxy and phenylethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylheptane-2,6-dione has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylheptane-2,6-dione involves its interaction with molecular targets and pathways in biological systems. The compound may act as an enzyme inhibitor, receptor agonist or antagonist, or modulator of metabolic pathways. The specific molecular targets and pathways depend on the context of its use and the biological system being studied.
Comparación Con Compuestos Similares
3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylheptane-2,6-dione can be compared with similar compounds such as:
3-[(2R)-Amino-2-phenylethyl]-1-(2,6-difluorobenzyl)-5-(2-fluoro-3-methoxyphenyl)-6-methylpyrimidin-2,4-dione: This compound has a similar phenylethyl group but differs in its overall structure and functional groups.
(2R,3S)-Ethyl-3-phenylglycidate: This compound shares the phenylethyl group but has a different backbone and functional groups.
Propiedades
Número CAS |
917985-11-6 |
|---|---|
Fórmula molecular |
C18H26O3 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylheptane-2,6-dione |
InChI |
InChI=1S/C18H26O3/c1-5-21-17(16-9-7-6-8-10-16)13-18(4,15(3)20)12-11-14(2)19/h6-10,17H,5,11-13H2,1-4H3/t17-,18?/m1/s1 |
Clave InChI |
LPDRVAIPDISNNS-QNSVNVJESA-N |
SMILES isomérico |
CCO[C@H](CC(C)(CCC(=O)C)C(=O)C)C1=CC=CC=C1 |
SMILES canónico |
CCOC(CC(C)(CCC(=O)C)C(=O)C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


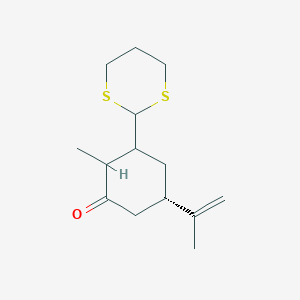
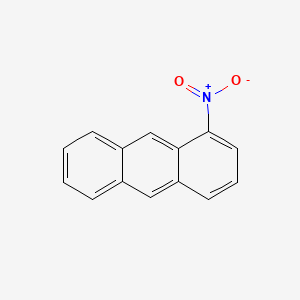
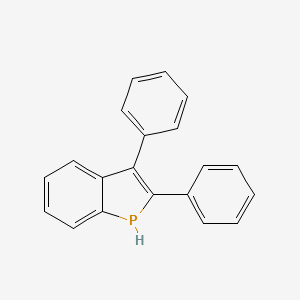

![5-Chloro-2-[(2-methyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B14175313.png)
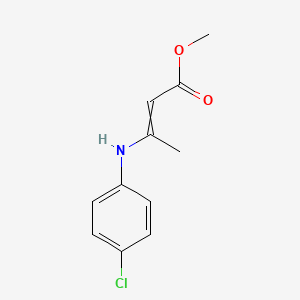
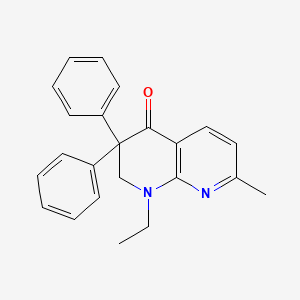
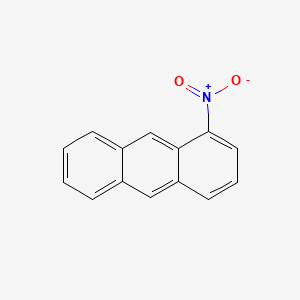
![2-{(2R)-2-[(Prop-2-en-1-yl)amino]pent-4-en-2-yl}phenol](/img/structure/B14175331.png)
![[1,1'-Biphenyl]-4-sulfonamide, N-(cyanomethyl)-](/img/structure/B14175332.png)
![N~1~-Methyl-N~1~,N~3~-bis[(1R)-1-phenylethyl]propane-1,3-diamine](/img/structure/B14175345.png)
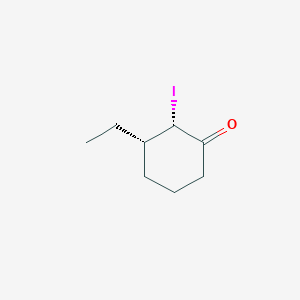

![1-[1-Benzyl-4-(benzyloxy)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14175363.png)
